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Introduction
Beta-Ionol (β-ionol) is a sesquiterpenoid alcohol naturally occurring in various plants and fruits,

such as passion fruit and star fruit.[1] It is structurally related to β-ionone, a well-known aroma

compound derived from the enzymatic cleavage of carotenoids like β-carotene.[2][3]

Characterized by its complex floral, woody, and fruity aroma, β-ionol is utilized as a flavoring

agent in a wide array of food and beverage products.[2][4] Its technical effect in food is

classified as a flavoring agent or adjuvant.[5][6]

These application notes provide comprehensive information for researchers, scientists, and

drug development professionals on the physicochemical properties, regulatory status,

applications, and analytical protocols for β-ionol in food products.

Regulatory and Safety Information
Beta-ionol is recognized as safe for its intended use as a flavoring substance by major

regulatory bodies.

FEMA GRAS: β-ionol is listed by the Flavor and Extract Manufacturers Association (FEMA)

as Generally Recognized as Safe (GRAS), with FEMA number 3625.[5][7][8]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated β-

ionol (JECFA No. 392) and concluded that there is "no safety concern at current levels of

intake when used as a flavouring agent".[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3421568?utm_src=pdf-interest
https://www.benchchem.com/product/b3421568?utm_src=pdf-body
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/22029-76-1.pdf
https://www.benchchem.com/product/b3421568
https://pmc.ncbi.nlm.nih.gov/articles/PMC8069406/
https://www.benchchem.com/product/b3421568
https://www.thegoodscentscompany.com/data/rw1015851.html
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=IONOLbeta
https://pubchem.ncbi.nlm.nih.gov/compound/beta-Ionol
https://www.benchchem.com/product/b3421568?utm_src=pdf-body
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=IONOLbeta
https://www.femaflavor.org/flavor-library/beta-ionol
https://www.femaflavor.org/sites/default/files/25.%20GRAS%20Substances%20%284667-4727%29.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/beta-Ionol
https://www.femaflavor.org/flavor-library/beta-ionol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicology: Studies have evaluated the toxicological profile of β-ionol. A bacterial reverse

mutation assay (Ames test) showed it was not mutagenic.[1] An in vitro micronucleus test

also found it to be non-clastogenic (not causing damage to chromosomes).[1] While a

BlueScreen assay indicated cytotoxicity at certain concentrations, it was negative for

genotoxicity.[1] Overall, based on current data, β-ionol does not present a concern for

genotoxicity.[1]

Table 1: Regulatory and Safety Data for β-Ionol

Parameter Identifier/Value Reference

CAS Registry No. 22029-76-1 [5][7]

FEMA Number 3625 [5][6]

JECFA Number 392 [6][7]

GRAS Status GRAS (FEMA) [5][7]

JECFA Conclusion
No safety concern at current

intake levels
[6]

Mutagenicity (Ames) Non-mutagenic [1]

Clastogenicity Non-clastogenic [1]

Genotoxicity No concern for genotoxicity [1]

Physicochemical and Sensory Properties
Beta-ionol is a colorless liquid with distinct sensory and physical characteristics that are crucial

for its application in food formulation.[6][9]

Table 2: Physicochemical Properties of β-Ionol
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Property Value Reference

Molecular Formula C₁₃H₂₂O [2][9]

Molecular Weight 194.31 g/mol [2][6]

Appearance Colorless liquid [6][9]

Boiling Point 107°C @ 3.00 mmHg [2][6]

Specific Gravity 0.923 - 0.930 @ 25°C [4]

Refractive Index 1.496 - 1.502 @ 20°C [4]

Solubility High in alcohol, low in water [2]

Flash Point 93.33 °C (200 °F) [4]

Table 3: Sensory Profile of β-Ionol

Attribute Description Reference

Odor Profile
Floral, woody, fruity, sweet,

herbaceous, warm, balsamic
[1][2][4][9]

Flavor Profile

Floral, violet-like, fruity, woody,

berry with powdery nuances

(at 20 ppm)

[4]

FEMA Flavor Profile Floral [6]

Applications in Food Products
Beta-ionol's versatile flavor profile makes it suitable for a wide range of food and beverage

categories. It is particularly effective for adding body and specific notes to fruit flavors like

blueberry, strawberry, and pineapple, and for providing a "pitty" note in stone fruits.[4] It is also

used in licorice and woody blends.[4]

Table 4: Recommended Usage Levels of β-Ionol in Food (FEMA GRAS)[4]
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Food Category Min Use Level (ppm) Max Use Level (ppm)

Non-alcoholic Beverages 1.0 5.0

Alcoholic Beverages 1.0 5.0

Edible Ices 2.0 10.0

Confectionery 5.0 20.0

Chewing Gum 20.0 100.0

Bakery Wares 5.0 20.0

Processed Fruit 1.0 5.0

Meat Products 1.0 5.0

Soups, Sauces, etc. 5.0 20.0

Biosynthesis and Stability
Biosynthesis Pathway
Beta-ionol is an apocarotenoid, a class of compounds formed from the oxidative cleavage of

carotenoids.[2] The primary precursor is β-carotene, which is cleaved by Carotenoid Cleavage

Dioxygenase (CCD) enzymes to form β-ionone.[2][3] Beta-ionone is then reduced to form β-

ionol.[2] This pathway is significant in many fruits and flowers, contributing to their

characteristic aromas.[3]

Diagram 1: Biosynthesis of β-Ionol

Biosynthesis Pathway

β-Carotene Carotenoid Cleavage
Dioxygenase (CCD1) β-Ionone Reduction β-Ionol

Click to download full resolution via product page
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Caption: Biosynthesis of β-ionol from β-carotene precursor.

Stability in Food Processing
The stability of β-ionol is influenced by factors common to other carotenoid-derived flavor

compounds, such as heat, light, pH, and oxygen.

Heat: Thermal processing can lead to degradation. The formation of β-ionone (the precursor)

from β-carotene is known to occur during heat treatment of foods like tomato products.[3]

Similar sensitivity to heat can be expected for β-ionol.

pH: Carotenoids can undergo degradation and isomerization in acidic conditions, which may

affect the stability of β-ionol in low-pH food systems.[10]

Oxygen and Light: As an unsaturated alcohol, β-ionol is susceptible to oxidation, a process

that can be accelerated by light exposure. Proper packaging and the use of antioxidants can

mitigate these effects.

Experimental Protocols
Protocol 1: Quantification of β-Ionol in a Beverage
Matrix by HS-SPME-GC-MS
This protocol describes a method for the extraction and quantification of β-ionol from a clear

beverage matrix (e.g., juice, soft drink) using Headspace Solid-Phase Microextraction (HS-

SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of β-ionol in a liquid food sample.

Materials:

SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and septa

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Analytical balance, vortex mixer, heating block/water bath
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β-ionol standard, internal standard (e.g., 4-nonanol), sodium chloride, deionized water

Procedure:

Standard Preparation:

Prepare a stock solution of β-ionol (1000 µg/mL) in ethanol.

Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L) in a model

beverage solution (e.g., 10% sugar solution) by spiking with the stock solution.

Spike each standard with the internal standard (IS) to a final concentration of 5 µg/L.

Sample Preparation:

Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

Add 3 g of sodium chloride (to increase analyte volatility).

Spike the sample with the internal standard to a final concentration of 5 µg/L.

Immediately seal the vial with the screw cap.

HS-SPME Extraction:

Place the vial in the heating block set to 60°C.

Allow the sample to equilibrate for 15 minutes.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

Retract the fiber and immediately introduce it into the GC injection port.

GC-MS Analysis:

Injector: 250°C, splitless mode for 2 min.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C

at 15°C/min (hold 5 min).

MS Parameters: Transfer line 250°C, ion source 230°C. Scan mode from m/z 40-300. For

quantification, use Selective Ion Monitoring (SIM) mode with characteristic ions for β-ionol

(e.g., m/z 43, 91, 121, 179) and the internal standard.

Data Analysis:

Identify the peaks for β-ionol and the IS based on retention time and mass spectra.

Calculate the peak area ratio of β-ionol to the IS.

Construct a calibration curve by plotting the peak area ratio against the concentration of

the standards.

Determine the concentration of β-ionol in the sample using the regression equation from

the calibration curve.
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Diagram 2: Workflow for GC-MS Analysis of β-Ionol

Analytical Workflow

Sample Preparation
(10mL sample + NaCl + IS)

HS-SPME Extraction
(60°C, 30 min)

GC Injection & Separation
(Splitless, DB-5ms column)

MS Detection
(Scan or SIM mode)

Data Analysis
(Peak Integration, Calibration)

Quantification
(Concentration Calculation)

Click to download full resolution via product page

Caption: Experimental workflow for quantifying β-ionol via HS-SPME-GC-MS.
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Protocol 2: Sensory Evaluation using Descriptive
Analysis
This protocol outlines a method to characterize the sensory profile of β-ionol in a food matrix

using a trained sensory panel.

Objective: To identify and quantify the key sensory attributes of β-ionol.

Procedure:

Panelist Selection and Training:

Recruit 10-12 panelists based on their sensory acuity, availability, and interest.

Train the panel over several sessions to develop a consensus vocabulary (lexicon) for

describing the aroma and flavor of β-ionol and related compounds. Use reference

standards for attributes like 'floral,' 'woody,' 'fruity,' 'sweet,' etc.

Sample Preparation:

Prepare solutions of β-ionol at different concentrations (e.g., 5, 10, and 20 ppm) in a

neutral base (e.g., water with 5% sugar, or deodorized apple juice).

Prepare a 'control' sample containing only the neutral base.

Code all samples with random three-digit numbers and present them in a randomized

order.

Evaluation Session:

Conduct the evaluation in individual sensory booths under controlled lighting and

temperature.

Provide panelists with the coded samples, a ballot (paper or digital), and unsalted

crackers/water for palate cleansing.

Instruct panelists to evaluate the aroma first, then the flavor of each sample.
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Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm

line scale (anchored from 'none' to 'very intense').

Data Analysis:

Measure the ratings from the line scales for each panelist and attribute.

Perform an Analysis of Variance (ANOVA) to check for significant differences between

samples for each attribute.

Use post-hoc tests (e.g., Tukey's HSD) to determine which sample concentrations are

significantly different.

Visualize the results using a spider web (radar) plot to compare the sensory profiles of the

different concentrations.
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Diagram 3: Workflow for Descriptive Sensory Analysis

Sensory Workflow

Panel Selection & Training
(Lexicon Development)

Sample Preparation
(Control & Spiked Samples)

Sensory Evaluation
(Individual Booths, Rating)

Statistical Analysis
(ANOVA, Post-Hoc Tests)

Results Reporting
(Spider Web Plots)

Click to download full resolution via product page

Caption: Workflow for characterizing β-ionol using descriptive sensory analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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